N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound It features a complex structure with multiple functional groups, including a triazole ring, a chlorinated phenyl group, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-2-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Adamantane Core: Starting with adamantane, functionalization can be achieved through halogenation or other substitution reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the Chlorinated Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the chlorinated phenyl group to the triazole ring.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorinated phenyl group and triazole ring can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N1-(3-CHLORO-2-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE may be studied for its potential biological activity. This could include its effects on enzymes, receptors, or cellular pathways.
Medicine
In medicinal chemistry, this compound might be investigated for its potential as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-2-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and adamantane core could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide: Similar structure but without the additional chlorine atom on the triazole ring.
N-(3-chloro-2-methylphenyl)-3-(3-methyl-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide: Similar structure with a methyl group instead of a chlorine atom on the triazole ring.
Uniqueness
The presence of both a chlorinated phenyl group and a chlorinated triazole ring in N1-(3-CHLORO-2-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE makes it unique. This dual chlorination could enhance its reactivity and binding properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H22Cl2N4O |
---|---|
Molecular Weight |
405.3g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H22Cl2N4O/c1-12-15(21)3-2-4-16(12)24-17(27)19-6-13-5-14(7-19)9-20(8-13,10-19)26-11-23-18(22)25-26/h2-4,11,13-14H,5-10H2,1H3,(H,24,27) |
InChI Key |
WLQXDTFHUSSCJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.